molecular formula C8H7BrClNO2 B12969888 Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate

Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate

Cat. No.: B12969888
M. Wt: 264.50 g/mol
InChI Key: PZSGKGXMTHIXQP-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine and a chlorine atom attached to the pyridine ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloropyridine with bromine to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromo-4-chloropyridine with methyl acetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-chloropyridin-2-yl)acetate: Lacks the bromine atom, which may affect its reactivity and applications.

    Methyl 2-(4-chloropyridin-2-yl)acetate: Lacks the bromine atom and has a different substitution pattern on the pyridine ring.

    Methyl 2-(6-bromo-2-pyridyl)acetate: Similar structure but lacks the chlorine atom.

Uniqueness

This dual halogenation provides a versatile platform for further chemical modifications and functionalization .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(10)3-7(9)11-6/h2-3H,4H2,1H3

InChI Key

PZSGKGXMTHIXQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC(=C1)Cl)Br

Origin of Product

United States

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